N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide
Description
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a chloromethyl substituent at the 4-position of the thiazole ring and an N-(2-ethylphenyl) group. The molecular formula is C₁₄H₁₆ClN₂OS, with a molecular weight of 294.8 g/mol .
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-11-6-4-5-7-13(11)17(10(2)18)14-16-12(8-15)9-19-14/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEFOAPQQUUYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2=NC(=CS2)CCl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836248 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is usually synthesized through the cyclization of thioamides with α-haloketones.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Coupling with 2-Ethylphenyl Group: The final step involves the coupling of the chloromethylated thiazole with the 2-ethylphenyl group, often using acylation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring into sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the chloromethyl group to a methylene group.
Substitution: Substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazole methylene derivatives.
Substitution Products: Various functionalized thiazoles.
Scientific Research Applications
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antiproliferative properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-fluorophenyl)acetamide
- Structure : Differs by a fluorine atom at the ortho position of the phenyl ring instead of ethyl.
- Molecular Formula : C₁₂H₁₀ClFN₂OS .
- Key Features: The electron-withdrawing fluorine atom may increase metabolic stability compared to ethyl.
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide
- Structure : Ethyl group at the para position of the phenyl ring.
- Molecular Formula : C₁₄H₁₆ClN₂OS (same as target compound).
- Key Features : Para substitution likely reduces steric strain compared to ortho-ethyl, possibly enhancing solubility or binding to planar active sites .
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
- Structure : Lacks chloromethyl and ethyl groups; features a hydroxy-methoxyphenyl substituent.
- Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 μM), demonstrating anti-inflammatory effects .
- Key Features : Polar hydroxyl and methoxy groups improve water solubility but may reduce membrane permeability .
Variations in the Thiazole Ring Substituents
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14)
- Structure : Chloro and fluoro substituents on the phenyl ring; lacks chloromethyl and ethyl groups.
- Synthesis: Prepared via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with acetylthiourea in ethanol .
- Key Features : Halogenated aryl groups enhance lipophilicity, favoring hydrophobic interactions in enzyme pockets .
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
Modifications to the Acetamide Group
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide
- Structure : Replaces the 2-ethylphenyl group with a simple ethyl group.
- Key Features : Reduced steric bulk may improve bioavailability but diminish target specificity .
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-mesitylacetamide
- Structure : Incorporates a mesityl (2,4,6-trimethylphenyl) group.
- Key Features : Increased steric hindrance and electron-donating methyl groups could enhance stability in acidic environments .
Biological Activity
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₄H₁₅ClN₂OS
- CAS Number : 857041-66-8
- Molecular Weight : 294.80 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(Cl)C1=[N]=C(SC1)N(c1ccccc1CC)C(=O)C
Antifungal Activity
Recent studies have demonstrated the compound's potential as an antifungal agent. In a comparative analysis with other compounds, it exhibited significant inhibitory effects against various fungal strains, particularly Sclerotinia sclerotiorum. The compound's efficacy was measured through its EC₅₀ values, which indicate the concentration required to inhibit 50% of fungal growth.
| Compound | EC₅₀ (mg/L) | Inhibition Rate (%) |
|---|---|---|
| This compound | 5.17 | 86.1 |
| Quinoxyfen | 14.19 | 77.8 |
This data suggests that this compound has superior antifungal activity compared to established fungicides like quinoxyfen .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components. The thiazole ring and the chloromethyl group are critical for its antifungal properties. Modifications in the substituents on the benzene ring influence the overall activity; for instance, electron-withdrawing groups enhance inhibitory effects .
Case Studies and Research Findings
- Fungicidal Efficacy : A study evaluated multiple synthetic derivatives of thiazole compounds against ten different fungi. The results indicated that compounds similar to this compound demonstrated excellent fungicidal activities, with some achieving inhibition rates exceeding 80% .
- Toxicity Assessment : In toxicity evaluations using zebrafish embryos, the compound exhibited low toxicity levels (acute toxicity >19 mg/L), classifying it as a low-risk agent for aquatic organisms . This is crucial for its application in agricultural settings where environmental safety is a concern.
- Pharmacological Potential : Beyond antifungal applications, research has suggested potential roles in human health contexts, particularly related to enzyme inhibition pathways that could be leveraged for therapeutic benefits .
Q & A
Q. What are the established synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-ethylphenyl)acetamide, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thiourea derivatives or chloroacetamide intermediates. For example:
- Step 1: Reacting 2-ethylphenylamine with chloroacetyl chloride to form N-(2-ethylphenyl)chloroacetamide.
- Step 2: Cyclocondensation with 4-(chloromethyl)-1,3-thiazol-2-amine under reflux in ethanol, using triethylamine as a catalyst (reaction time: 12–16 hours) .
- Critical Parameters:
Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures confirm its structure?
Methodological Answer:
- 1H NMR:
- IR Spectroscopy:
- Mass Spectrometry (MS):
Advanced Research Questions
Q. What crystallographic techniques are employed to determine the three-dimensional structure, and how do hydrogen bonding interactions influence molecular packing?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD):
- Key Observations:
- Hydrogen Bonds: N–H···O interactions between the amide group and thiazole nitrogen stabilize the crystal lattice.
- Packing Motifs: Centrosymmetric dimers form via C–H···Cl interactions (distance: 3.3 Å), influencing solubility and melting points .
Q. How do structural modifications at the chloromethyl or ethylphenyl groups affect biological activity, and what SAR trends have been observed in related thiazole derivatives?
Methodological Answer:
- Chloromethyl Substitution:
- Replacement with methyl reduces antibacterial activity (MIC increases from 2 µg/mL to >16 µg/mL), highlighting the role of Cl in membrane permeability .
- Ethylphenyl Modifications:
- Bulkier groups (e.g., 2,5-dichlorophenyl): Enhance COX-2 inhibition (IC50 = 9.01 µM vs. 11.65 µM for COX-1) .
- SAR Trends:
Data Contradictions and Resolution
Q. How can conflicting reports on the compound’s mechanism of action (e.g., protein synthesis inhibition vs. COX/LOX modulation) be reconciled?
Methodological Answer:
- Context-Dependent Activity:
- Antibacterial Action: Chloromethyl-thiazole derivatives disrupt bacterial ribosome assembly (observed in E. coli models) .
- Anti-inflammatory Effects: In mammalian cells, the same scaffold inhibits COX-2 via competitive binding to the arachidonic acid pocket .
- Experimental Design:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
